molecular formula C36H70O4 B12664336 Decanedioic acid, 1,10-diisotridecyl ester CAS No. 2368255-71-2

Decanedioic acid, 1,10-diisotridecyl ester

Cat. No.: B12664336
CAS No.: 2368255-71-2
M. Wt: 566.9 g/mol
InChI Key: ZZGFFMHOBXUFLT-UHFFFAOYSA-N
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Description

Decanedioic acid, 1,10-diisotridecyl ester is an organic compound belonging to the class of fatty acid esters. It is derived from decanedioic acid, also known as sebacic acid, and isotridecyl alcohol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decanedioic acid, 1,10-diisotridecyl ester typically involves the esterification of decanedioic acid with isotridecyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process and remove water formed during the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves continuous feeding of decanedioic acid and isotridecyl alcohol into the reactor, along with the acid catalyst. The reaction mixture is heated and stirred to ensure complete esterification. The product is then purified through distillation or other separation techniques to obtain the desired ester in high purity.

Chemical Reactions Analysis

Types of Reactions

Decanedioic acid, 1,10-diisotridecyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to decanedioic acid and isotridecyl alcohol in the presence of water and an acid or base catalyst.

    Transesterification: It can react with other alcohols in the presence of a catalyst to form different esters.

    Oxidation: The ester can be oxidized under specific conditions to form corresponding carboxylic acids.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: Decanedioic acid and isotridecyl alcohol.

    Transesterification: New esters depending on the alcohol used.

    Oxidation: Corresponding carboxylic acids.

Scientific Research Applications

Decanedioic acid, 1,10-diisotridecyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.

    Biology: Employed in the formulation of biocompatible materials for medical devices and drug delivery systems.

    Medicine: Investigated for its potential use in controlled-release formulations for pharmaceuticals.

    Industry: Utilized as a lubricant and additive in the production of high-performance lubricants and greases.

Mechanism of Action

The mechanism of action of decanedioic acid, 1,10-diisotridecyl ester primarily involves its interaction with other molecules through ester bonds. In biological systems, it can act as a carrier for hydrophobic drugs, facilitating their transport and release. The ester bonds can be hydrolyzed by enzymes, releasing the active components at the target site. In industrial applications, its lubricating properties are due to the long alkyl chains that reduce friction between surfaces.

Comparison with Similar Compounds

Similar Compounds

  • Decanedioic acid, didecyl ester
  • Decanedioic acid, diethyl ester
  • Decanedioic acid, bis(2-ethylhexyl) ester

Uniqueness

Decanedioic acid, 1,10-diisotridecyl ester is unique due to its specific alkyl chain length and branching, which impart distinct physical and chemical properties. Compared to other esters of decanedioic acid, it offers better performance as a plasticizer and lubricant, making it highly valuable in specialized applications.

Properties

CAS No.

2368255-71-2

Molecular Formula

C36H70O4

Molecular Weight

566.9 g/mol

IUPAC Name

bis(11-methyldodecyl) decanedioate

InChI

InChI=1S/C36H70O4/c1-33(2)27-21-15-9-5-7-13-19-25-31-39-35(37)29-23-17-11-12-18-24-30-36(38)40-32-26-20-14-8-6-10-16-22-28-34(3)4/h33-34H,5-32H2,1-4H3

InChI Key

ZZGFFMHOBXUFLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCOC(=O)CCCCCCCCC(=O)OCCCCCCCCCCC(C)C

Origin of Product

United States

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